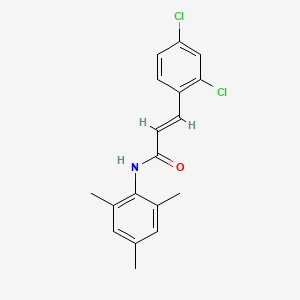

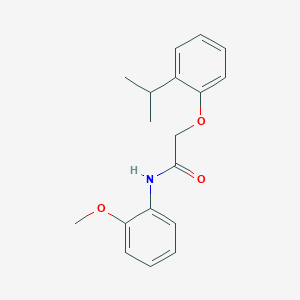

![molecular formula C15H13N3OS B5559285 N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazine and thiophene derivatives often involves Suzuki cross-coupling reactions, as demonstrated by Ahmad et al. (2021), who synthesized a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. This method typically employs a cross-coupling of bromo-thiophene carboxamides with aryl/heteroaryl boronic acids, facilitated by palladium catalysis (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide" is characterized by their crystalline forms, which are often elucidated using X-ray crystallography. For instance, compounds with pyrazole and thiophene rings have been found to exhibit specific crystal packing patterns influenced by hydrogen bonding and π-π interactions, as noted in studies on related molecules (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving pyrazine and thiophene derivatives can vary widely depending on the functional groups present. The presence of a pyrazine ring often introduces reactivity towards electrophilic substitution, while the thiophene moiety can undergo nucleophilic substitution reactions. The electronic properties of these compounds, such as frontier molecular orbitals and HOMO-LUMO gaps, are crucial for understanding their chemical behavior, which can be analyzed through DFT calculations (Ahmad et al., 2021).

Wissenschaftliche Forschungsanwendungen

Facile Synthesis and Electronic Properties

A study detailed the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, showcasing a method for creating compounds with potential in electronic and nonlinear optical applications. The research highlighted how different substituents on the pyrazine ring influence electronic properties like the HOMO-LUMO energy gap and hyperpolarizability, indicating these compounds' suitability for use in electronic materials and devices (Ahmad et al., 2021).

Antimycobacterial Agents

Another significant application is in the field of antimicrobial research, where derivatives of N-(pyrazin-2-yl)benzamides were designed as antimycobacterial agents. These compounds were tested for activity against Mycobacterium tuberculosis and other bacterial and fungal strains, showing that certain derivatives possess lower cytotoxicity and better selectivity, making them promising candidates for developing new antimycobacterial drugs (Zítko et al., 2018).

Antiavian Influenza Virus Activity

Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, exhibiting remarkable antiavian influenza virus activity. This synthesis route opens up new possibilities for developing antiviral drugs, particularly against bird flu influenza H5N1, highlighting the potential of N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide derivatives in antiviral research (Hebishy et al., 2020).

Eigenschaften

IUPAC Name |

N-[(5-methylpyrazin-2-yl)methyl]-1-benzothiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-7-17-13(8-16-10)9-18-15(19)12-2-3-14-11(6-12)4-5-20-14/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFWCLVVXCSKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CNC(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

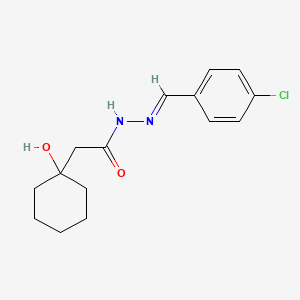

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)

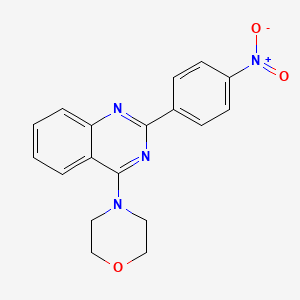

![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)

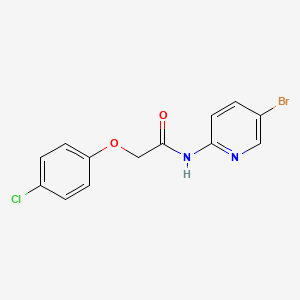

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)

![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)